![molecular formula C15H22N2O3 B4924389 4-(acetylamino)-N-(3-isopropoxypropyl)benzamide](/img/structure/B4924389.png)
4-(acetylamino)-N-(3-isopropoxypropyl)benzamide
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Overview
Description
4-(acetylamino)-N-(3-isopropoxypropyl)benzamide, also known as AIPB, is a chemical compound that has been extensively studied for its potential applications in scientific research. AIPB is a benzamide derivative that has shown promise in a variety of research fields due to its unique properties and potential mechanisms of action. In
Scientific Research Applications
4-(acetylamino)-N-(3-isopropoxypropyl)benzamide has been studied for its potential applications in a variety of research fields, including cancer research, neuroscience, and drug discovery. In cancer research, 4-(acetylamino)-N-(3-isopropoxypropyl)benzamide has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. In neuroscience, 4-(acetylamino)-N-(3-isopropoxypropyl)benzamide has been studied for its potential as a neuroprotective agent and for its ability to modulate neurotransmitter release. 4-(acetylamino)-N-(3-isopropoxypropyl)benzamide has also been investigated as a potential lead compound for the development of new drugs.
Mechanism of Action
The mechanism of action of 4-(acetylamino)-N-(3-isopropoxypropyl)benzamide is not fully understood, but it is believed to involve the inhibition of various cellular pathways. 4-(acetylamino)-N-(3-isopropoxypropyl)benzamide has been shown to inhibit the activity of the enzyme carbonic anhydrase, which is involved in the regulation of pH in cells. 4-(acetylamino)-N-(3-isopropoxypropyl)benzamide has also been shown to inhibit the activity of histone deacetylases, which are involved in the regulation of gene expression.
Biochemical and Physiological Effects:
4-(acetylamino)-N-(3-isopropoxypropyl)benzamide has been shown to have a variety of biochemical and physiological effects. In cancer cells, 4-(acetylamino)-N-(3-isopropoxypropyl)benzamide has been shown to induce apoptosis and inhibit angiogenesis. In neuronal cells, 4-(acetylamino)-N-(3-isopropoxypropyl)benzamide has been shown to modulate neurotransmitter release and protect against oxidative stress. 4-(acetylamino)-N-(3-isopropoxypropyl)benzamide has also been shown to inhibit the activity of carbonic anhydrase and histone deacetylases.
Advantages and Limitations for Lab Experiments
One advantage of using 4-(acetylamino)-N-(3-isopropoxypropyl)benzamide in lab experiments is its potential as a lead compound for the development of new drugs. 4-(acetylamino)-N-(3-isopropoxypropyl)benzamide has also been shown to have a variety of potential applications in cancer research and neuroscience. However, one limitation of using 4-(acetylamino)-N-(3-isopropoxypropyl)benzamide in lab experiments is its limited solubility in aqueous solutions, which can make it difficult to work with.
Future Directions
There are several future directions for research on 4-(acetylamino)-N-(3-isopropoxypropyl)benzamide. One area of research could be the development of new derivatives of 4-(acetylamino)-N-(3-isopropoxypropyl)benzamide that have improved solubility and bioavailability. Another area of research could be the investigation of the potential of 4-(acetylamino)-N-(3-isopropoxypropyl)benzamide as a treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's. Additionally, further studies could be conducted to investigate the mechanisms of action of 4-(acetylamino)-N-(3-isopropoxypropyl)benzamide and its potential applications in drug discovery.
Synthesis Methods
The synthesis of 4-(acetylamino)-N-(3-isopropoxypropyl)benzamide involves a multi-step process that begins with the reaction of 4-aminobenzoic acid with acetic anhydride to form 4-acetamidobenzoic acid. This intermediate is then reacted with 3-isopropoxypropylamine to form 4-(acetylamino)-N-(3-isopropoxypropyl)benzamide. The final product is then purified through recrystallization to obtain a high purity compound.
properties
IUPAC Name |
4-acetamido-N-(3-propan-2-yloxypropyl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2O3/c1-11(2)20-10-4-9-16-15(19)13-5-7-14(8-6-13)17-12(3)18/h5-8,11H,4,9-10H2,1-3H3,(H,16,19)(H,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MNAOVPRQEVPLDY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OCCCNC(=O)C1=CC=C(C=C1)NC(=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
39.6 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID24796008 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
4-(acetylamino)-N-(3-isopropoxypropyl)benzamide |
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